molecular formula C14H20N6O7 B607166 DNP-PEG3-azide CAS No. 951671-87-7

DNP-PEG3-azide

Cat. No.: B607166
CAS No.: 951671-87-7
M. Wt: 384.35
InChI Key: FIAOTUUAWJBUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

DNP-PEG3-azide is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that can degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The primary targets of this compound are proteins that can be selectively degraded by this system .

Mode of Action

this compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow this compound to bind to its target proteins and lead to their degradation .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. By binding to target proteins, this compound can lead to their ubiquitination and subsequent degradation by the proteasome .

Pharmacokinetics

The hydrophilic peg spacer in this compound increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes that depend on these proteins, potentially providing a mechanism for therapeutic intervention in diseases where these proteins play a role.

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of copper ions, which are required for the CuAAc reaction

Biochemical Analysis

Biochemical Properties

DNP-PEG3-azide interacts with various biomolecules in its role in biochemical reactions. The DNP moiety is involved in ion transport across membranes . This suggests that this compound may interact with ion channels, transporters, and other proteins involved in maintaining ion homeostasis within cells. The azide moiety of this compound can react with alkynes, DBCO, and BCN in copper-catalyzed Click Chemistry reactions . This indicates that this compound can form covalent bonds with these groups, which are often found in various enzymes and proteins.

Cellular Effects

Given the known properties of DNP and azide groups, it is plausible that this compound could influence cell function by altering ion transport and participating in Click Chemistry reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with other molecules through its DNP and azide moieties. DNP is known to participate in ion transport across membranes . The azide group can react with alkynes, DBCO, and BCN in copper-catalyzed Click Chemistry reactions . These reactions could lead to changes in the activity of enzymes or other proteins, potentially influencing gene expression and other cellular processes.

Metabolic Pathways

Given the known properties of DNP and azide groups, it is possible that this compound could interact with enzymes or cofactors involved in ion transport and Click Chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

DNP-PEG3-azide is synthesized through a series of chemical reactions involving the attachment of DNP and azide groups to a PEG backbone. The azide group is introduced via a nucleophilic substitution reaction, where a halogenated PEG precursor reacts with sodium azide under mild conditions . The DNP group is typically introduced through a coupling reaction with a suitable DNP derivative.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product. The compound is then dried and stored under controlled conditions to maintain its stability .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O7/c15-18-17-4-6-26-8-10-27-9-7-25-5-3-16-13-2-1-12(19(21)22)11-14(13)20(23)24/h1-2,11,16H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAOTUUAWJBUBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DNP-PEG3-azide
Reactant of Route 2
Reactant of Route 2
DNP-PEG3-azide
Reactant of Route 3
Reactant of Route 3
DNP-PEG3-azide
Reactant of Route 4
Reactant of Route 4
DNP-PEG3-azide
Reactant of Route 5
Reactant of Route 5
DNP-PEG3-azide
Reactant of Route 6
Reactant of Route 6
DNP-PEG3-azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.